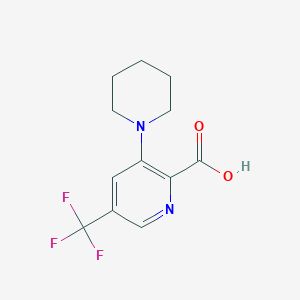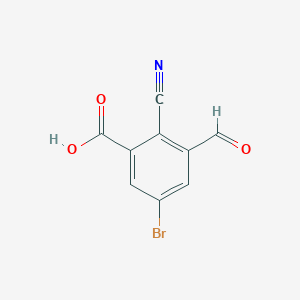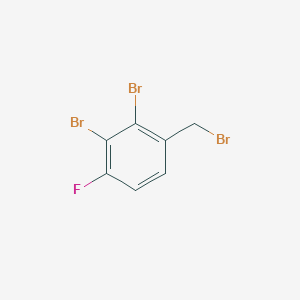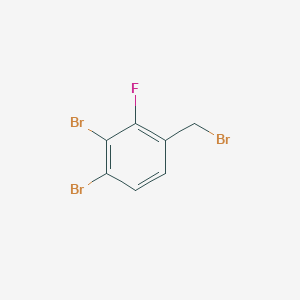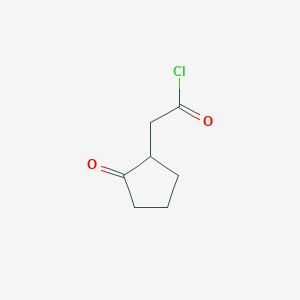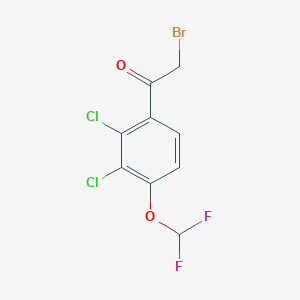
2',3'-Dichloro-4'-(difluoromethoxy)phenacyl bromide
Overview
Description
2,3'-Dichloro-4'-(difluoromethoxy)phenacyl bromide (DCFMB) is a halogenated phenacyl bromide compound used for various scientific research applications. It is a halogenated derivative of phenacyl bromide and can be used in a variety of ways, including in organic synthesis and as a reagent in biochemical and physiological studies. DCFMB is a colorless, volatile, and slightly water-soluble liquid with a boiling point of 92.5-93.5 °C. It is a widely used compound in organic chemistry, biochemistry, and physiology research, and it has a wide range of applications in the laboratory.
Mechanism of Action
2',3'-Dichloro-4'-(difluoromethoxy)phenacyl bromide acts as a halogenating agent in biochemical and physiological studies. It is a powerful oxidizing agent and has the ability to react with a variety of compounds, including proteins, lipids, and nucleic acids. It is also capable of forming covalent bonds with various molecules, including those involved in enzyme reactions and the metabolism of proteins and lipids.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is capable of inducing a variety of changes in the structure and function of proteins and enzymes, as well as in the metabolism of proteins and lipids. It can also induce changes in the structure and function of cell membranes, and it can affect the transport of ions and molecules across cell membranes. In addition, this compound can affect the expression of genes and the production of various hormones.
Advantages and Limitations for Lab Experiments
2',3'-Dichloro-4'-(difluoromethoxy)phenacyl bromide is a widely used compound in laboratory experiments and has a number of advantages. It is a versatile reagent and can be used in a variety of reactions. It is also relatively inexpensive and can be easily obtained from commercial suppliers. However, there are some limitations to its use. This compound is a volatile liquid and must be handled with care. It is also highly reactive and can react with a variety of compounds, including proteins, lipids, and nucleic acids.
Future Directions
There are a number of potential future directions for the use of 2',3'-Dichloro-4'-(difluoromethoxy)phenacyl bromide in scientific research. It could be used in the synthesis of new compounds, such as those involved in enzyme reactions and the metabolism of proteins and lipids. It could also be used as a reagent in the synthesis of various drugs and medicines. In addition, it could be used in the study of gene expression and the production of various hormones. Finally, it could be used in the study of cell membrane transport, as well as in the study of the structure and function of proteins and enzymes.
Scientific Research Applications
2',3'-Dichloro-4'-(difluoromethoxy)phenacyl bromide is used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and as a reagent in laboratory experiments. It is used in organic synthesis as a reagent for the preparation of various compounds, including brominated derivatives of aryl and alkyl halides, and as a catalyst for the synthesis of polymers. In biochemical and physiological studies, this compound is used as a reagent for the synthesis of various compounds, including those involved in enzyme reactions and the metabolism of proteins and lipids. It is also used in the synthesis of various drugs and medicines.
properties
IUPAC Name |
2-bromo-1-[2,3-dichloro-4-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2F2O2/c10-3-5(15)4-1-2-6(16-9(13)14)8(12)7(4)11/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVPMDWHEVMYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone](/img/structure/B1411080.png)
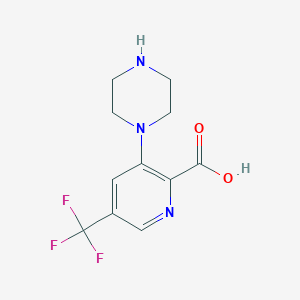
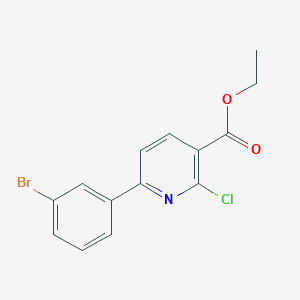


![4-(Allyloxy)-2-{[(methylsulfonyl)oxy]-methyl}benzyl methanesulfonate](/img/structure/B1411090.png)

